molecular formula C10H7IN2O2 B2702636 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1291177-24-6

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2702636
CAS No.: 1291177-24-6
M. Wt: 314.082
InChI Key: NNYUIHAOMUJBLL-UHFFFAOYSA-N
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Description

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid (C₇H₄IN₃O₂) is a halogenated pyrazole derivative characterized by an iodine atom at position 4, a phenyl group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its molecular structure has been confirmed via crystallographic methods using software such as SHELXL .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYUIHAOMUJBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by iodination and carboxylation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole-5-carboxylic acid, which is then iodinated using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups:

Reaction TypeReagents/ConditionsProductYieldSource
Halogen exchangeGrignard reagents (e.g., RMgX)4-Alkyl/aryl-3-phenyl-1H-pyrazole-5-carboxylic acid70–88%
Cross-couplingPd catalysts, arylboronic acids4-Aryl-3-phenyl-1H-pyrazole-5-carboxylic acid85%

Mechanistic Insights :

  • The iodine atom’s electronegativity and leaving-group ability facilitate substitution with nucleophiles like Grignard reagents or via Suzuki-Miyaura coupling .

  • Palladium-catalyzed reactions require inert atmospheres and polar aprotic solvents (e.g., DMF).

Decarboxylation Reactions

The carboxylic acid group at the 5-position undergoes decarboxylation under thermal or acidic conditions:

ConditionsProductKey ObservationsSource
Heating (150–200°C)4-Iodo-3-phenyl-1H-pyrazoleLoss of CO₂ confirmed via IR spectroscopy
Acidic hydrolysis4-Iodo-3-phenyl-1H-pyrazole-5-carboxylate saltsEnhanced solubility in aqueous media

Applications :

  • Decarboxylation generates simpler pyrazole derivatives for further functionalization .

Functional Group Interconversion

The carboxylic acid moiety participates in esterification and amidation:

ReactionReagentsProductYieldSource
EsterificationSOCl₂, ROH4-Iodo-3-phenyl-1H-pyrazole-5-carboxylate esters90–95%
Amide formationEDCI, HOBt, amines4-Iodo-3-phenyl-1H-pyrazole-5-carboxamides75–82%

Key Data :

  • Ester derivatives show improved lipophilicity for biological studies .

  • Amidation with primary amines proceeds efficiently under coupling agents .

Cyclization and Heterocycle Formation

The pyrazole core participates in cycloaddition and annulation reactions:

Reaction TypeConditionsProductYieldSource
Huisgen cycloadditionCu(I), azides1,2,3-Triazole-linked pyrazole hybrids65–70%
CondensationHydrazines, ketonesPyrazolo[1,5-a]pyrimidines60–75%

Structural Impact :

  • Triazole hybrids exhibit enhanced biological activity (e.g., anti-inflammatory, anticancer) .

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution at the meta and para positions:

ReactionReagentsProductYieldSource
NitrationHNO₃, H₂SO₄3-(4-Nitrophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid55%
SulfonationSO₃, H₂SO₄3-(4-Sulfophenyl)-4-iodo-1H-pyrazole-5-carboxylic acid50%

Challenges :

  • Steric hindrance from the pyrazole ring directs substitution to the phenyl group’s less hindered positions .

Biological Activity Correlations

Derivatives of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid show significant bioactivity:

DerivativeBiological TargetIC₅₀/EC₅₀Source
Carboxamide analogCancer cell lines (A549, DU 145)0.013–0.087 µM
Triazole hybridMAO-B inhibition0.19–2 nM

Mechanism :

  • The trifluoromethyl and iodine groups enhance membrane permeability and target binding.

Stability and Reactivity Trends

  • pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, affecting solubility.

  • Thermal Stability : Decomposes above 250°C, releasing iodine vapors.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid. Research indicates that it may act as an inhibitor of various cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor modulation.

  • Case Study: A study demonstrated that derivatives of pyrazole compounds exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives were reported to be as low as 0.08 µM, indicating potent activity against tumor growth .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented, with compounds like this compound showing promise in reducing inflammation.

  • Mechanism: The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. By mimicking natural substrates, it can bind to active sites of enzymes, leading to inhibition of their activity.

  • Example: Studies have shown that certain pyrazole derivatives can effectively inhibit enzymes involved in inflammatory processes and cancer progression .

Pyrazoles in Cancer Research

Research has demonstrated that specific derivatives of pyrazoles have shown promising results in inhibiting tumor growth across various cell lines:

CompoundCell LineIC50 Value (µM)Reference
4-Iodo DerivativeMCF-70.08
Pyrazole AnalogA549<0.10
Other DerivativesK562 (Leukemia)Varies

Anti-inflammatory Studies

The anti-inflammatory efficacy of pyrazoles has been evaluated through various models:

CompoundModel UsedEffectivenessReference
4-Iodo DerivativeCarrageenan-induced edemaSignificant reduction in swelling
Pyrazole AnalogCOX inhibition assayComparable to standard drugs like diclofenac sodium

Mechanism of Action

The mechanism of action of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the carboxylic acid group allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogenation, substituent positions, and additional functional groups. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Key Features
4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid I (4), Ph (3), COOH (5) C₇H₄IN₃O₂ Iodine enhances polarizability; phenyl and COOH enable diverse interactions .
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid Br (4), dihydro ring, carbamothioylhydrazinyl C₁₁H₁₀BrN₅O₂S Bromine (smaller than I) reduces polarizability; dihydro ring increases rigidity .
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Isopropyl (5), Ph (1), COOH (4) C₁₃H₁₄N₂O₂ Bulky isopropyl group increases steric hindrance; COOH at position 4 .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cl (4, 2,4-diCl), Me (4), COOH (3) C₁₇H₁₁Cl₃N₂O₂ Electron-withdrawing Cl groups enhance acidity; trifunctional Cl increases lipophilicity .
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Me (1), NO₂ (4), Pr (3), COOH (5) C₈H₁₁N₃O₄ Nitro group strongly electron-withdrawing; propyl chain adds flexibility .

Physicochemical Properties

  • Acidity: Electron-withdrawing groups (e.g., NO₂, Cl) increase the acidity of the carboxylic acid. For example, the trifluoromethyl (CF₃) group in 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid significantly lowers the pKa of the COOH group compared to iodine .
  • Solubility : Hydroxyl or methoxy substituents (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid) improve aqueous solubility via hydrogen bonding, whereas iodine or bulky groups (isopropyl, diphenyl) reduce it .
  • Thermal Stability : Crystallinity varies with substituents. For instance, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibits a melting point of 136°C, whereas iodine’s larger atomic size in the main compound may lower melting points due to weaker crystal packing .

Biological Activity

Overview

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its iodine substitution at the 4-position and a phenyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

The molecular structure of this compound allows for various chemical interactions, making it a versatile scaffold in drug design. The presence of the carboxylic acid group enhances its solubility and reactivity, while the iodine atom can facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and carboxylic acid group enable strong binding interactions that can inhibit or modulate enzyme activity. For instance, studies have indicated that similar pyrazole derivatives can act as inhibitors of cyclooxygenases (COX), which are crucial in inflammatory pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, derivatives of pyrazoles have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against several pathogenic bacteria, indicating potential applications in treating infections .

Enzyme Inhibition

As an enzyme inhibitor, this compound may target specific pathways involved in disease processes. Its structural characteristics allow it to fit into enzyme active sites, blocking substrate access and thereby inhibiting enzymatic reactions critical for disease progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructural FeaturesBiological Activity
3-Phenyl-1H-pyrazole-5-carboxylic acidLacks iodineLower reactivity; less potent as an inhibitor
4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acidBromine instead of iodineSimilar activity but reduced binding affinity
4-Iodo-1H-pyrazole-5-carboxylic acidLacks phenyl groupDifferent reactivity; less effective in biological applications

This table illustrates how the presence of iodine and the phenyl group significantly enhance the compound's biological activity compared to its analogs.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Anticancer Study : A study published in Chemistry Reviews highlighted that certain pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models, emphasizing their potential as anticancer agents .
  • Antimicrobial Efficacy : Research indicated that pyrazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their utility as new antimicrobial agents .
  • Enzyme Inhibition : Investigations into the inhibition of COX enzymes revealed that compounds structurally similar to this compound effectively reduced inflammation in animal models, supporting their therapeutic potential .

Q & A

What synthetic strategies are effective for introducing the iodo substituent at the 4-position of 3-phenyl-1H-pyrazole-5-carboxylic acid?

Level: Advanced
Methodological Answer:
The introduction of iodine at the 4-position of the pyrazole ring typically involves halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and aryl boronic acids in degassed DMF/H₂O mixtures under inert conditions (e.g., argon) has been employed to introduce aryl/iodo groups . Key considerations include:

  • Catalyst selection: Pd-based catalysts are critical for coupling efficiency.
  • Substrate pre-functionalization: Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is a common precursor for subsequent iodination.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product purity.

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